2-Bromo-6-methoxybenzenethiol

Descripción

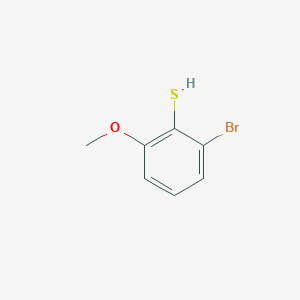

2-Bromo-6-methoxybenzenethiol is a substituted benzene derivative with a bromine atom at the 2-position, a methoxy (-OCH₃) group at the 6-position, and a thiol (-SH) functional group. Thiols are known for their higher acidity (pKa ~6–8) compared to phenols (pKa ~10), making them more nucleophilic and reactive in organometallic or catalytic applications .

Propiedades

IUPAC Name |

2-bromo-6-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-9-6-4-2-3-5(8)7(6)10/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBKDJFRUUZPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxybenzenethiol typically involves the bromination of 6-methoxybenzenethiol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-6-methoxybenzenethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiol group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the bromine atom.

Oxidation: Products include disulfides or sulfonic acids.

Reduction: Products include debrominated compounds or modified thiol derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-6-methoxybenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-methoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions. The methoxy group can affect the compound’s solubility and electronic properties, further modulating its activity.

Comparación Con Compuestos Similares

2-Bromo-6-methoxyphenol (CAS 28165-49-3)

Structural Relationship :

Key Differences :

Electronic Effects :

- The methoxy group in both compounds donates electrons via resonance, activating the benzene ring. However, bromine’s electron-withdrawing nature creates competing effects, directing reactivity to specific positions.

Brominated Methoxy Heterocycles

lists compounds like 5-Bromo-2-benzyloxy-6-methylpyridine (similarity score: 0.76) and 7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol (similarity score: 0.74). While structurally distinct (pyridine/oxazole cores vs. benzene), these highlight trends in brominated methoxy derivatives:

| Feature | This compound | Brominated Heterocycles |

|---|---|---|

| Core Structure | Benzene ring | Pyridine, oxazole |

| Substituent Effects | -SH enhances metal binding | Benzyloxy groups improve solubility |

| Stability | Air-sensitive (thiol oxidation) | More stable due to aromatic heterocycles |

Functional Implications :

Other Bromophenols and Thiols

- 4-Bromo-2-methylbenzenethiol : Lacks the methoxy group, reducing electron-donating effects and altering regioselectivity in reactions.

- 2-Methoxy-6-nitrobenzenethiol: Replaces bromine with nitro (-NO₂), increasing acidity (pKa ~4–5) and directing electrophiles to specific ring positions.

Research Findings and Data Gaps

- Synthesis Challenges: Thiols like this compound require careful handling to prevent oxidation, unlike phenols (e.g., 2-Bromo-6-methoxyphenol) .

- Theoretical Predictions: Computational studies suggest the thiol’s -SH group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack compared to phenol analogs.

- Data Limitations: No experimental data on the thiol’s melting point, solubility, or spectral properties were found in the provided evidence.

Actividad Biológica

2-Bromo-6-methoxybenzenethiol (C7H7BrOS) is an organic compound notable for its unique structure, which includes a bromine atom, a methoxy group, and a thiol group. This combination endows the compound with distinctive chemical reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparison with similar compounds.

Chemical Structure:

- Molecular Formula: C7H7BrOS

- Molecular Weight: 219.1 g/mol

Synthesis:

The synthesis of this compound typically involves the bromination of 6-methoxybenzenethiol through electrophilic aromatic substitution. The reaction is often catalyzed by iron(III) bromide under controlled conditions to ensure selective bromination.

Reaction Conditions:

- Temperature: Controlled between 0 °C and 65 °C

- Catalysts: Iron(III) bromide or other Lewis acids

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Case Studies and Research Findings

- Antimicrobial Activity:

- Cytotoxicity Studies:

-

Reactivity with Biological Molecules:

- The compound's reactivity profile suggests potential interactions with proteins and nucleic acids, which could be explored for therapeutic applications. Its unique structure allows for diverse modifications, enhancing its bioactivity .

Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Bromo-6-methoxybenzothiazole | Thiazole ring | Antimicrobial |

| 2-Bromo-6-methoxybenzoic acid | Carboxylic acid | Antioxidant |

| 2-Bromo-6-methoxybenzene-1,4-diol | Diol structure | Cytotoxicity |

Uniqueness: The presence of the thiol group in this compound distinguishes it from other derivatives, potentially enhancing its biological reactivity and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.